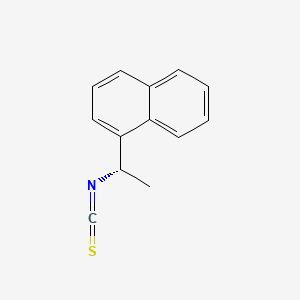

(S)-(+)-1-(1-Naphtyl)éthyl isothiocyanate

Vue d'ensemble

Description

“(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C10H7CH(CH3)NCO . It is a type of isothiocyanate, which are typically prepared using amines and highly toxic reagents .

Synthesis Analysis

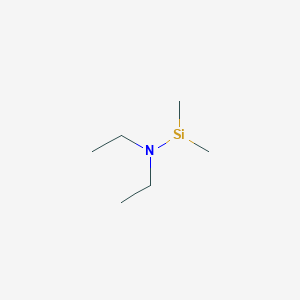

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . A practical, mild, high-yielding, and supporting-electrolyte-free electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amine and carbon disulfide without using toxic and expensive reagents .

Chemical Reactions Analysis

In the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, a broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields . Moreover, reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines provide a wide variety of thiocarbamoyl fluorides in good yields .

Applications De Recherche Scientifique

Inhibition des enzymes du cytochrome P450

(S)-(+)-1-(1-Naphtyl)éthyl isothiocyanate: est connu pour agir comme un inhibiteur des enzymes du cytochrome P450. Ces enzymes jouent un rôle crucial dans le métabolisme des médicaments et la synthèse du cholestérol, des stéroïdes et d'autres lipides. En inhibant ces enzymes, les chercheurs peuvent étudier les voies métaboliques et potentiellement développer de nouveaux médicaments qui ciblent des voies spécifiques .

Substrat pour les nitroréductases

Ce composé sert de substrat pour les nitroréductases, qui sont des enzymes impliquées dans la réduction des groupes nitro en groupes amino. Cette réaction est importante dans la biotransformation de nombreux composés, y compris les promédicaments qui sont activés par ce processus de réduction. L'étude de l'activité des nitroréductases avec ce substrat peut conduire à des progrès dans la conception de promédicaments et la thérapie anticancéreuse .

Inhibition de l'acétylcholinestérase

L'acétylcholinestérase est une enzyme responsable de la dégradation de l'acétylcholine, un neurotransmetteur. Les inhibiteurs de cette enzyme sont utilisés pour traiter des maladies comme la maladie d'Alzheimer et la myasthénie grave. La recherche impliquant This compound comme inhibiteur peut contribuer au développement de nouveaux agents thérapeutiques pour ces affections neurologiques .

Substrat pour les monoamine oxydases

Les monoamine oxydases sont des enzymes qui catalysent l'oxydation des monoamines, telles que les neurotransmetteurs. Elles sont impliquées dans la régulation de l'humeur et des comportements émotionnels. Utiliser This compound comme substrat dans la recherche peut aider à comprendre le rôle de ces enzymes dans les troubles de l'humeur et dans le développement d'antidépresseurs .

Recherche en protéomique

En protéomique, ce composé peut être utilisé pour marquer et identifier les protéines, en particulier dans le contexte de la compréhension des interactions et des fonctions des protéines. Le groupe isothiocyanate réagit avec les groupes amino des protéines, formant une liaison thiourée, qui peut être détectée et analysée .

Synthèse chimique

This compound: est également précieux en chimie synthétique pour la préparation d'autres composés chimiques. Sa réactivité avec les amines peut être exploitée pour synthétiser une large gamme de dérivés de la naphtyl-éthylamine, qui ont diverses applications en chimie médicinale et en science des matériaux .

Mécanisme D'action

Target of Action

The primary targets of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and proteins involved in cellular signaling pathways .

Mode of Action

The exact mode of action of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to interact with their targets through covalent bonding, often resulting in the modification of the target’s function .

Biochemical Pathways

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: may affect various biochemical pathways. Isothiocyanates are known to influence pathways related to inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME properties of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to be rapidly absorbed and metabolized in the body, with bioavailability influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The molecular and cellular effects of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to exhibit various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate . Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .

Propriétés

IUPAC Name |

1-[(1S)-1-isothiocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJWLIIUEIYCSF-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426819 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131074-55-0 | |

| Record name | (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

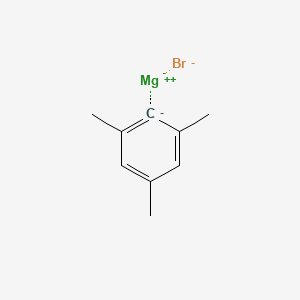

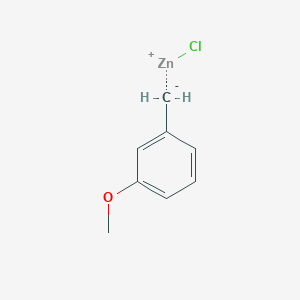

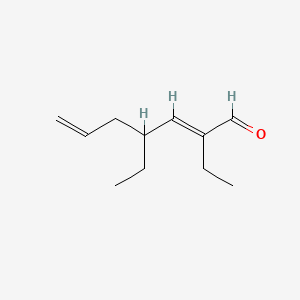

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (S)-NEIT in HPLC enantioseparation?

A1: (S)-NEIT reacts with chiral amines, like the antiarrhythmic drugs mentioned in the research , or the antidepressant bupropion , to form diastereomeric thiourea derivatives. These diastereomers have different physicochemical properties, allowing for their separation on a chiral stationary phase during HPLC analysis.

Q2: What are the advantages of using (S)-NEIT as a chiral derivatizing agent compared to other similar reagents?

A2: The research highlights several advantages of (S)-NEIT:

- Effective for various chiral amines: (S)-NEIT successfully derivatized and enabled the separation of various chiral amines, including tocainide, mexiletine, propafenone , and bupropion .

- High resolution: It achieved complete separation (resolution factor R = 1.5) for tocainide with various chiral stationary phases .

- Versatile reaction conditions: Derivatization with (S)-NEIT can be performed under mild conditions .

Q3: Are there any specific applications of (S)-NEIT highlighted in the research?

A3: The research specifically demonstrates the use of (S)-NEIT for developing analytical procedures to determine the enantiomeric composition of tocainide in human urine and blood serum . This demonstrates its potential application in pharmacokinetic studies and therapeutic drug monitoring.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)